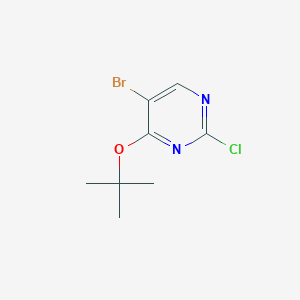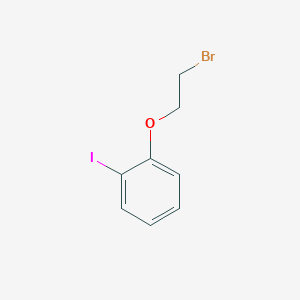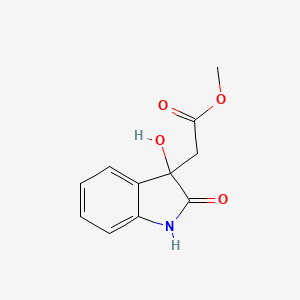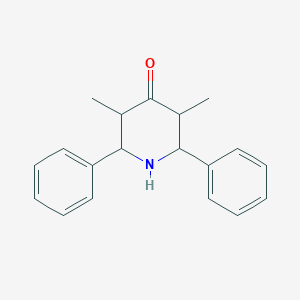
1-Cyclohexyl-1-butyne
Overview
Description
1-Cyclohexyl-1-butyne, also known by its chemical formula C10H16 , is an organic compound. Its systematic IUPAC name is 1-butyn-1-ylcyclohexane . The molecular structure consists of a cyclohexane ring with an attached butyne (alkyne) group. This compound exhibits interesting reactivity due to the presence of both a cyclic and an acetylenic functional group .
Synthesis Analysis
The synthesis of 1-Cyclohexyl-1-butyne involves the alkylation of cyclohexylacetylene. This reaction can be achieved through various methods, including Sonogashira coupling or alkylation of cyclohexylacetylene with a suitable alkyl halide . The latter approach allows for the introduction of the butyne group onto the cyclohexane ring .
Molecular Structure Analysis
The molecular structure of 1-Cyclohexyl-1-butyne comprises a cyclohexane ring (a six-membered carbon ring) fused with a butyne group (a triple bond between two carbon atoms). The cyclohexane ring provides rigidity, while the alkyne functionality imparts reactivity. The compound’s spatial arrangement influences its physical and chemical properties .
Chemical Reactions Analysis
- Dehydrohalogenation : Treatment with a strong base can lead to the elimination of HBr, resulting in the formation of 1-cyclohexyl-1-butene .
Physical And Chemical Properties Analysis
Scientific Research Applications
Catalysis in Cycloisomerization
- Ru(II)- and Pt(II)-catalyzed cycloisomerization of omega-aryl-1-alkynes, including 1-butyne derivatives, has been studied for the generation of dihydronaphthalenes or dihydrobenzocycloheptenes. This research demonstrates the potential of 1-Cyclohexyl-1-butyne in catalytic processes involving electrophilic addition of transition metal halides to alkynes and subsequent cyclization reactions (Chatani, Inoue, Ikeda, & Murai, 2000).
Chlorination Studies
- Research on the chlorination of 1-butyne has led to the discovery of several products, emphasizing the chemical versatility and reactivity of 1-butyne compounds like 1-Cyclohexyl-1-butyne in chlorination reactions (Poutsma & Kartch, 1966).
Fluorescence Properties
- Studies on the fluorescence of acetylenic hydrocarbons, including 1-butyne variants, have revealed structureless fluorescence from these compounds. This indicates potential applications in fields where specific fluorescence properties are beneficial (Hamai & Hirayama, 1979).
Structural Influence on Cycloaddition Rates
- The structural distortion of cycloalkynes like 1-Cyclohexyl-1-butyne influences their reactivity in cycloaddition reactions. This finding is significant for synthetic chemistry, where these reactions are crucial (Hamlin, Levandowski, Narsaria, Houk, & Bickelhaupt, 2019).
Polymerization and Polymer Structures
- The polymerization of 1-butyne and related compounds using transition metal catalysts has been explored, highlighting the potential of 1-Cyclohexyl-1-butyne in the creation of unique polymeric materials (Masuda, Okano, Tamura, & Higashimura, 1985).
Silylene Reactions and Cycloaddition
- Research involving silylene reactions with 1,7-octadiene-3,5-diynes suggests potential applications in the creation of novel organometallic compounds, where 1-Cyclohexyl-1-butyne could play a role (Ostendorf, Saak, Haase, & Weidenbruch, 2001).
Photochemical and Photocatalytic Applications
- Studies on the photochemistry of alkynes, including 1-butyne derivatives, have shown their potential in photoreactions, which could be relevant in material science and organic synthesis (Oburn, Quentin, & MacGillivray, 2019).
Cyclohexane Functionalization
- Research on cyclohexane functionalization catalyzed by molecular sieves demonstrates the relevance of 1-Cyclohexyl-1-butyne in catalysis and organic synthesis (Wang, Xia, Yin, Suib, & O'young, 1998).
properties
IUPAC Name |
but-1-ynylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-2-3-7-10-8-5-4-6-9-10/h10H,2,4-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPLOOKXNGXEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462178 | |
| Record name | 1-CYCLOHEXYL-1-BUTYNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-1-butyne | |
CAS RN |
57497-06-0 | |
| Record name | 1-CYCLOHEXYL-1-BUTYNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Pentylphenyl)ethynyl]benzonitrile](/img/structure/B3053919.png)
![2-Phenylpyrazolo[1,5-a]pyridine](/img/structure/B3053920.png)
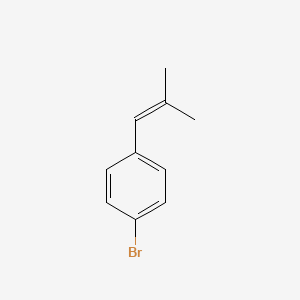
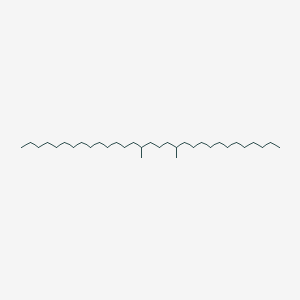

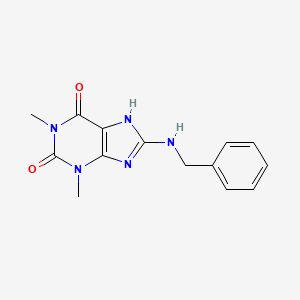


![2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3053933.png)
![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B3053935.png)
